3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrochloric acid (HCl), and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds such as:
3-butyl-8-(chloromethyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with a methyl group instead of an ethyl group at the 7-position.
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione: This compound has a more complex alkyl group at the 7-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-butyl-8-(chloromethyl)-7-ethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-3-5-6-17-10-9(11(18)15-12(17)19)16(4-2)8(7-13)14-10/h3-7H2,1-2H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBJNOSPWBBXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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